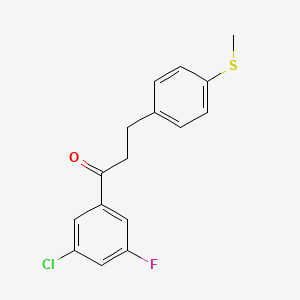

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone

CAS No.: 898781-63-0

Cat. No.: VC2286729

Molecular Formula: C16H14ClFOS

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898781-63-0 |

|---|---|

| Molecular Formula | C16H14ClFOS |

| Molecular Weight | 308.8 g/mol |

| IUPAC Name | 1-(3-chloro-5-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14ClFOS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |

| Standard InChI Key | IBTUIWKAJMVYOL-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F |

| Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F |

Introduction

Chemical Synthesis and Preparation

Synthetic Pathways

The synthesis of 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone likely involves multiple reaction steps that require careful selection of compatible protecting groups and reaction conditions. Potential synthetic routes include:

| Synthetic Approach | Key Reagents | Reaction Conditions |

|---|---|---|

| Friedel-Crafts acylation | 3-chloro-5-fluorobenzoyl chloride, 4-thiomethylbenzene | AlCl₃, DCM, 0-5°C |

| Cross-coupling reaction | 4-thiomethylphenylacetic acid, 3-chloro-5-fluorobenzaldehyde | Pd catalyst, base, 60-80°C |

| Michael addition | 3-chloro-5-fluorochalcone, thiomethyl nucleophile | Base catalyst, THF, rt |

Reaction Considerations and Challenges

The synthesis of this compound presents several challenges due to the presence of both electron-withdrawing halogen substituents and the sulfur-containing group. The different electronic effects of these functional groups require careful selection of reaction conditions to achieve selective transformations and prevent unwanted side reactions.

Physical and Chemical Properties

Physical Characteristics

Based on the properties of analogous propiophenone derivatives, 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone is likely to exhibit the following physical characteristics:

-

Physical state: Crystalline solid at room temperature

-

Color: White to pale yellow

-

Melting point: Approximately 85-110°C (estimated)

-

Solubility: Poorly soluble in water; readily soluble in organic solvents such as ethanol, acetone, and dichloromethane

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that reflect its structural elements:

| Spectroscopic Method | Expected Characteristic Features |

|---|---|

| IR Spectroscopy | Strong C=O absorption (1680-1700 cm⁻¹); C-S stretching (700-800 cm⁻¹); C-F stretching (1000-1100 cm⁻¹); C-Cl stretching (600-800 cm⁻¹) |

| ¹H NMR | Aromatic proton signals (6.8-8.0 ppm); methylene protons (2.8-3.4 ppm); thiomethyl protons (2.4-2.5 ppm) |

| ¹³C NMR | Carbonyl carbon signal (195-200 ppm); aromatic carbon signals (115-160 ppm); C-S carbon signal (135-140 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 309; characteristic fragmentation patterns reflecting loss of thiomethyl group |

Chemical Reactivity

Functional Group Reactivity

The presence of multiple functional groups in 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone creates diverse reactivity patterns:

Carbonyl Group Reactivity

The ketone functionality can undergo typical carbonyl reactions including nucleophilic addition, reduction, and condensation reactions. The electron-withdrawing effects of the halogen substituents likely enhance the electrophilicity of the carbonyl carbon.

Halogen Substituent Reactivity

The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, particularly under forcing conditions, and may also enable metal-catalyzed cross-coupling reactions.

Thiomethyl Group Reactivity

The thiomethyl group introduces a soft nucleophilic center that can undergo oxidation to sulfoxide or sulfone derivatives and may participate in coordination chemistry with transition metals.

Structure-Reactivity Relationships

The specific arrangement of functional groups creates unique reactivity patterns:

| Structural Feature | Effect on Reactivity |

|---|---|

| 3'-Chloro-5'-fluoro substitution | Increases electrophilicity of carbonyl carbon; activates aromatic ring for nucleophilic substitution |

| 4-Thiomethylphenyl group | Provides site for metal coordination; susceptible to oxidation; can undergo alkylation |

| Three-carbon linker | Offers flexibility for intramolecular interactions; provides sites for functionalization |

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be the preferred method for analyzing 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone, using a C18 column with an acetonitrile/water gradient and UV detection at approximately 254 nm.

Structural Confirmation Techniques

Definitive structural confirmation would require a combination of analytical techniques:

-

Single-crystal X-ray diffraction to determine three-dimensional structure

-

Two-dimensional NMR experiments (COSY, HSQC, HMBC) to establish connectivity

-

High-resolution mass spectrometry to confirm molecular formula

| Structural Feature | Potential Medicinal Chemistry Relevance |

|---|---|

| Halogenated aromatic ring | May enhance metabolic stability and binding affinity to protein targets |

| Thiomethyl group | Could provide specific interactions with sulfur-binding sites in proteins |

| Ketone functionality | Offers hydrogen bond acceptor capability for target binding |

Material Science Considerations

The presence of halogens and sulfur in the molecule could make it interesting for materials science applications, potentially in:

-

Coordination complexes with unique electronic properties

-

Precursors for functional polymers

-

Components in specialized electronic materials

Structure-Activity Relationships

Comparison with Related Propiophenone Derivatives

Analysis of structure-activity relationships requires comparison with related compounds:

| Compound | Structural Differences | Predicted Effect on Properties |

|---|---|---|

| 3'-Bromo-3-(4-thiomethylphenyl)propiophenone | Bromine instead of chlorine; no fluorine | Different halogen effects on electron density and reactivity |

| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Electron-donating substituents instead of electron-withdrawing; different substitution pattern | Altered electronic properties and reactivity patterns |

| Unsubstituted propiophenone | No substituents | Baseline for comparison of substituent effects |

Electronic and Steric Effects

The electronic effects of the halogen substituents (electron-withdrawing) versus the thiomethyl group (weakly electron-donating) create an interesting electronic balance that influences the compound's chemical behavior. The specific positions of these substituents also introduce steric considerations that affect molecular conformation and reactivity.

Research Status and Future Directions

Current Research Gaps

The scientific literature contains limited direct information on 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone, indicating several research opportunities:

-

Development of efficient synthetic routes with high yield and purity

-

Comprehensive characterization of physical and chemical properties

-

Exploration of potential applications in medicinal chemistry and materials science

-

Investigation of structure-activity relationships through systematic modification

Methodological Approaches for Future Research

Future studies might employ:

| Research Area | Methodological Approach | Expected Outcomes |

|---|---|---|

| Synthetic optimization | Design of experiments (DoE) approach to optimize reaction conditions | Higher-yielding, more efficient synthesis |

| Property characterization | Comprehensive analytical techniques including DSC, TGA, and solubility studies | Detailed physicochemical profile |

| Biological activity screening | In vitro assays against diverse targets (enzymes, receptors) | Identification of potential bioactivities |

| Computational studies | Density functional theory (DFT) calculations | Prediction of reactivity patterns and properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume